molecular formula C10H18N2S B13302522 Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13302522
M. Wt: 198.33 g/mol
InChI Key: GOMILEKWJUTQJZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of a thiazole derivative with an appropriate amine. One common method is the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with pentylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Mechanism of Action

The mechanism of action of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects . Additionally, they may interact with cellular receptors, influencing signal transduction pathways and exerting therapeutic effects .

Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]pentan-1-amine

InChI

InChI=1S/C10H18N2S/c1-3-4-5-6-11-9(2)10-12-7-8-13-10/h7-9,11H,3-6H2,1-2H3

InChI Key

GOMILEKWJUTQJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)C1=NC=CS1

Origin of Product

United States

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